Product packaging for D-SNAP(Cat. No.:CAS No. 79032-48-7)

D-SNAP

Cat. No.: B1139882
CAS No.: 79032-48-7
M. Wt: 220.25 g/mol
InChI Key: ZIIQCSMRQKCOCT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Nitroso-N-acetylpenicillamine (SNAP) is a synthetic S-nitrosothiol that serves as a reliable and stable donor of nitric oxide (NO), a key gaseous signaling molecule in biological systems. It spontaneously releases NO under physiological conditions, making it an invaluable research tool for investigating the diverse roles of NO, which include regulating vasodilation, inhibiting platelet activation and aggregation, and exerting broad-spectrum antimicrobial activity. The release of NO from SNAP can be further induced or accelerated by factors such as heat, exposure to light (particularly UV radiation), and the presence of metal ions such as Cu⁺ . In research settings, SNAP is extensively used to study cardiovascular dynamics, neurobiology, and immune responses. Its mechanism of action primarily involves the release of NO, which then activates the enzyme soluble guanylyl cyclase (sGC). This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, triggering a cascade that results in the relaxation of smooth muscle and inhibition of platelet adhesion . Studies have demonstrated the practical application of SNAP-doped polymers, such as Elast-eon E2As, which exhibit significant antithrombotic properties by preserving platelet counts in vivo and effectively reducing bacterial adhesion . Furthermore, SNAP has been shown to induce potentiation of apoptosis in tumor cells, such as neuroblastoma, and serves as a critical tool for exploring post-translational protein modifications like S-nitrosation . The stability of SNAP when incorporated into polymer matrices enhances its utility for long-term studies. Research indicates that SNAP-doped E2As polymer retains 87% of its initial SNAP content when stored at room temperature for over six months, and its NO-release profile remains consistent after common sterilization methods . This stability, combined with its potent biological effects, makes SNAP a versatile compound for developing infection-resistant and non-thrombogenic biomaterials for coatings, tissue engineering scaffolds, and wound dressings . This product is intended for research purposes only and is not designed for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O4S B1139882 D-SNAP CAS No. 79032-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIQCSMRQKCOCT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897531
Record name S-Nitroso-N-acetylpenicillamine
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Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79032-48-7
Record name S-Nitroso-N-acetylpenicillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79032-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitroso-N-acetylpenicillamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079032487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Nitroso-N-acetylpenicillamine
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Mechanisms of Action of S Nitroso N Acetylpenicillamine

Nitric Oxide Liberation from S-Nitroso-N-acetylpenicillamine

The therapeutic and biological effects of SNAP are contingent upon the release of nitric oxide from the parent molecule. This process is not spontaneous but is influenced by several external factors that modulate the kinetics of NO liberation.

The decomposition of S-nitroso-N-acetylpenicillamine and the subsequent release of nitric oxide are influenced by a variety of factors, including pH, the surrounding redox environment, light exposure, and the presence of metal catalysts. For instance, the release of NO from SNAP can be initiated by trace levels of transition metal ions. mdpi.com Furthermore, the presence of catalytic copper nanoparticles has been shown to significantly increase the rate of NO release from SNAP-containing polymer composites. nih.govnih.gov In one study, a 10 wt% SNAP composite without copper nanoparticles exhibited an NO flux of 1.32 ± 0.6 ×10⁻¹⁰ mol min⁻¹ cm⁻², while the addition of 1 wt%, 3 wt%, and 5 wt% copper nanoparticles increased the flux to 4.48 ± 0.5 ×10⁻¹⁰, 4.84 ± 0.3 ×10⁻¹⁰, and 11.7 ± 3.6 ×10⁻¹⁰ mol min⁻¹ cm⁻², respectively. nih.govnih.gov

Light is another significant factor that can trigger the release of NO from SNAP. mdpi.combohrium.com Photoinitiation provides a controllable mechanism for NO delivery from SNAP-modified materials. mdpi.commdpi.com The photolytic decomposition of solid-state SNAP has been investigated for its potential in inhaled nitric oxide therapy, with studies confirming the generation of NO upon light exposure. bohrium.com

Table 1: Factors Influencing Nitric Oxide Release from S-Nitroso-N-acetylpenicillamine

FactorEffect on NO ReleaseResearch Finding
Metal Catalysis Increases rate of NO releaseCopper nanoparticles catalytically enhance NO generation from SNAP composites. nih.govnih.gov
Light Initiates NO releasePhotoinitiation allows for controlled NO delivery from SNAP-modified polymers. mdpi.commdpi.com
pH Influences stability and decompositionThiolate stability and formation at physiological pH have been investigated. nih.gov

Intracellular Signaling Pathways Modulated by S-Nitroso-N-acetylpenicillamine-Derived Nitric Oxide

Once liberated, nitric oxide derived from SNAP diffuses across cell membranes and modulates a variety of intracellular signaling pathways. These can be broadly categorized into cGMP-dependent and cGMP-independent pathways, as well as post-translational modifications of proteins through S-nitrosylation.

A primary target of nitric oxide is the enzyme soluble guanylate cyclase (sGC). arvojournals.orgplos.org The binding of NO to the heme moiety of sGC activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). arvojournals.orgplos.orgyoutube.com Studies have demonstrated that SNAP can cause a concentration-dependent elevation of cGMP in various cell types, including human airway smooth muscle cells. nih.gov In ventricular myocytes, SNAP has been shown to significantly increase intracellular cGMP concentration by 57%. nih.gov This activation of the NO-sGC-cGMP pathway is a cornerstone of SNAP's mechanism of action. nih.govnih.gov The increase in cGMP in response to SNAP can be inhibited by nitric oxide scavengers and inhibitors of guanylyl cyclase. nih.gov

The elevation of intracellular cGMP levels subsequently activates cGMP-dependent protein kinase (PKG), a key downstream effector in the NO signaling pathway. nih.govcusabio.com Activated PKG phosphorylates a multitude of target proteins, thereby initiating a cascade of events that lead to various physiological responses. youtube.comcusabio.com For example, the inhibitory effect of SNAP on certain ion channels has been shown to be mediated through the cGMP/PKG signaling pathway. nih.govnih.govplos.org In vascular myocytes, the inhibitory effects of SNAP on TRPC6 channels are attenuated by inhibitors of PKG. nih.gov Similarly, in neonatal rat bladder strips, a portion of the inhibitory effect of SNAP on contractions is dependent on PKG. nih.gov This demonstrates the critical role of PKG in mediating the downstream effects of SNAP-induced cGMP production.

In addition to the well-established cGMP-dependent pathways, nitric oxide derived from SNAP can also exert its effects through cGMP-independent mechanisms. Research has shown that SNAP can induce apoptosis in smooth muscle cells through a pathway that does not involve guanylate cyclase and cGMP-dependent protein kinase. nih.gov In these studies, a membrane-permeable cGMP analogue did not induce apoptosis, and a selective inhibitor of PKG was unable to block the pro-apoptotic effects of SNAP. nih.gov Furthermore, some of the positive inotropic effects of nitric oxide donors on myocardial contractility have been suggested to occur independently of guanylyl cyclase activation, potentially through direct protein nitrosylation. prometheus-lsi.com

A significant cGMP-independent mechanism of nitric oxide action is protein S-nitrosylation, which is the covalent modification of a cysteine thiol group by a nitroso group. nih.govresearchgate.net This post-translational modification can alter the function, stability, localization, and protein-protein interactions of the target protein. nih.govaginganddisease.org Nitric oxide donors like SNAP can induce the S-nitrosylation of a wide range of proteins, including enzymes, transcription factors, and structural proteins. nih.govresearchgate.net For example, SNAP has been shown to cause the S-nitrosylation of actin in PC12 cells. researchgate.net S-nitrosylation of specific proteins has been implicated in the regulation of various cellular processes and is associated with the pathophysiology of several diseases. nih.govaginganddisease.orgnih.gov For instance, S-nitrosylation of the 11S proteasome activator PA28 by SNAP has been suggested to prevent the activation of the 26S proteasome. nih.gov

Table 2: Intracellular Signaling Pathways Modulated by S-Nitroso-N-acetylpenicillamine-Derived Nitric Oxide

PathwayKey MoleculesCellular Outcome
cGMP-Dependent Soluble Guanylate Cyclase (sGC), Cyclic Guanosine Monophosphate (cGMP), cGMP-Dependent Protein Kinase (PKG)Smooth muscle relaxation, modulation of ion channel activity. nih.govnih.govnih.govnih.govplos.org
cGMP-Independent -Apoptosis in smooth muscle cells, modulation of myocardial contractility. nih.govprometheus-lsi.com
Protein S-Nitrosylation Nitric Oxide (NO), Cysteine ThiolsAlteration of protein function, stability, and interactions. nih.govaginganddisease.orgnih.govresearchgate.net

Compound Names

Modulation of Specific Enzyme Activities (e.g., Ribonucleotide Reductase, Protein Kinase C, β-Secretase 1)

The nitric oxide released from S-Nitroso-N-acetylpenicillamine directly and indirectly influences the activity of several key enzymes, leading to significant physiological responses.

Ribonucleotide Reductase

SNAP, through the release of NO, has been shown to inhibit ribonucleotide reductase. This enzyme is critical for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. The inhibitory action of NO on this enzyme involves the quenching of a critical tyrosyl free radical in the R2 subunit of the enzyme, which is essential for its catalytic activity. By disrupting the function of ribonucleotide reductase, SNAP can inhibit DNA synthesis in various cell types, including vascular smooth muscle cells and hepatocytes.

Protein Kinase C (PKC)

Research indicates that SNAP can activate Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. The activation of specific PKC isoforms, such as PKCε, by NO donors like SNAP is a key step in certain cellular signaling pathways. This activation does not rely on a global increase in PKC activity but rather on the translocation of specific isoforms to different subcellular compartments where they can phosphorylate their targets. For instance, in Caco-2 cells, the NO-mediated inhibition of Cl⁻/OH⁻ exchange activity was found to be dependent on both Protein Kinase G (PKG) and PKC.

β-Secretase 1 (BACE1)

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key enzyme in the generation of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govwikipedia.org While BACE1 is a major therapeutic target for Alzheimer's, and numerous inhibitors have been developed, a direct modulatory effect of S-Nitroso-N-acetylpenicillamine on BACE1 activity has not been established in the available scientific literature.

Effects on Intracellular Calcium Dynamics and Ion Channel Activities (e.g., Ca2+-dependent K+ channels, Cl- channels)

SNAP influences cellular signaling by modulating the concentration of intracellular calcium ([Ca²⁺]i) and the activity of various ion channels. These effects are often mediated by the NO/cGMP signaling pathway or through direct S-nitrosylation of channel proteins.

Intracellular Calcium Dynamics

Nitric oxide, delivered by SNAP, plays a role in regulating intracellular calcium. biotium.com In platelets, NO is known to control intracellular calcium regulation, contributing to the non-adhesive properties of the vasculature. mdpi.com A key mechanism involves the NO-dependent S-nitrosylation of channels like the Ca²⁺ homeostasis modulator 1 (CALHM1). This modification can activate the channel, leading to ATP release, which in turn can trigger Ca²⁺ signaling in astrocytes, demonstrating a pathway by which SNAP can influence calcium dynamics in the nervous system. nih.govresearchgate.net Interestingly, the NO released from SNAP has also been reported to stimulate synaptic vesicle release in a calcium-independent manner. biotium.com

Ion Channel Activities

Ca²⁺-dependent K⁺ channels: SNAP has been demonstrated to activate large-conductance Ca²⁺-activated K⁺ (BKCa) channels. In myocytes, NO donors increase the activity of these channels, which play a role in regulating membrane potential and smooth muscle tone. nih.gov

Cl⁻ channels: SNAP exerts an inhibitory effect on specific chloride channels. In the thick ascending limb of the nephron, SNAP inhibits the basolateral 10-pS Cl⁻ channel in a dose-dependent fashion, with a reported IC50 value of 6.6 μM. nih.govplos.org This inhibition is mediated through the canonical NO signaling pathway, involving the activation of soluble guanylate cyclase (sGC) and protein kinase G (PKG). nih.govplos.org

Table 1: Effect of SNAP on 10-pS Cl⁻ Channel Activity
SNAP Concentration (μM)Mean Channel Activity (NPo)
01.23 ± 0.08
2.50.93 ± 0.04
5.00.74 ± 0.07
7.50.56 ± 0.07
10.00.48 ± 0.11

Interactions with Reactive Oxygen and Nitrogen Species and Redox Homeostasis

SNAP is a source of both nitric oxide and, under certain conditions, superoxide, placing it at a crucial intersection of cellular redox signaling. biotium.com The decomposition of SNAP to release NO can be influenced by factors such as light, heat, and the presence of transition metal ions like Cu(I), which act as effective catalysts. nih.govnih.gov

Biological and Cellular Effects of S Nitroso N Acetylpenicillamine

Cellular Proliferation and Apoptosis Research

The influence of S-Nitroso-N-acetylpenicillamine on cell fate is a critical area of investigation, with research demonstrating its ability to modulate both cell division and programmed cell death. These effects are often cell-type specific and depend on the concentration and duration of exposure to the compound.

Influence on Cell Cycle Progression

S-Nitroso-N-acetylpenicillamine has been shown to exert significant control over the cell cycle, the series of events that take place in a cell leading to its division and duplication. Research in rat aortic smooth muscle cells revealed that SNAP can induce a block in the cell cycle. Specifically, treatment with SNAP resulted in an accumulation of cells in the G1 phase and a decrease in the proportion of cells in the S and G2/M phases, indicating an inhibition of entry into the S phase. Further investigation demonstrated that SNAP also causes a concentration-dependent, reversible arrest in the S-phase, halting ongoing DNA synthesis.

In a different biological context, SNAP has been observed to influence the cell cycle of oocytes. Studies on in vitro cultured rat eggs demonstrated that SNAP can inhibit the spontaneous exit from metaphase-II arrest. nih.gov This effect is attributed to the stabilization of maturation promoting factor (MPF), a key complex that regulates the progression of the cell cycle in oocytes. nih.gov

Table 1: Effects of S-Nitroso-N-acetylpenicillamine on Cell Cycle Progression

Cell TypeEffectMechanism
Rat Aortic Smooth Muscle CellsG1 and S-phase arrestInhibition of entry into S phase and ongoing DNA synthesis
Rat Eggs (Oocytes)Inhibition of spontaneous exit from metaphase-II arrestStabilization of Maturation Promoting Factor (MPF)

Induction and Attenuation of Apoptosis in Various Cell Lines

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and development. S-Nitroso-N-acetylpenicillamine has been identified as an inducer of apoptosis in several cell lines. For instance, SNAP has been shown to cause apoptosis in mouse thymocytes and CHP212 neuroblastoma cells. nih.govresearchgate.netsigmaaldrich.com The mechanism underlying this pro-apoptotic effect in CHP212 cells is linked to the slow and sustained release of nitric oxide from SNAP at the cell surface. nih.govresearchgate.net This controlled release of NO appears to be a key factor in triggering the apoptotic cascade. nih.govresearchgate.net

The time course of apoptosis induction by SNAP can vary between different cell lines and experimental conditions. In CHP212 neuroblastoma cells, both SNAP and sodium nitroprusside, another NO donor, induced apoptosis, but with different time dependencies. nih.gov The toxicity of SNAP in these cells was attenuated by oxyhemoglobin, a scavenger of nitric oxide, further confirming the role of NO in the observed apoptosis. nih.gov

Role of Intracellular Glutathione (B108866) in Modulating S-Nitroso-N-acetylpenicillamine Effects

The intracellular redox environment, particularly the levels of glutathione (GSH), plays a significant role in modulating the cellular responses to S-Nitroso-N-acetylpenicillamine. Glutathione is a major antioxidant in cells, protecting them from damage caused by reactive oxygen species and other electrophilic molecules.

In studies using SN56 cholinergic neuron-like cells, it was found that depletion of intracellular GSH rendered the cells more vulnerable to the toxic effects of SNAP. This suggests that GSH is involved in the detoxification of SNAP or its byproducts, and that a compromised GSH system can enhance the pro-apoptotic potential of SNAP. Conversely, in some contexts, SNAP has been shown to increase GSH levels, potentially as a compensatory protective response. Research in SH-SY5Y neuroblastoma cells has shown that GSH depletion can lead to the S-nitrosylation of protein disulfide isomerase, a process that can be influenced by nitric oxide donors. nih.gov

Cardiovascular System Research

The cardiovascular system is a primary target for the biological effects of nitric oxide, and consequently, S-Nitroso-N-acetylpenicillamine has been extensively studied for its impact on vascular tone and blood clotting.

Vascular Smooth Muscle Relaxation and Vasodilation Mechanisms

One of the most well-characterized effects of S-Nitroso-N-acetylpenicillamine is its ability to induce the relaxation of vascular smooth muscle, leading to vasodilation. nih.gov This effect is largely mediated by the release of nitric oxide, which then activates soluble guanylate cyclase (sGC) in the smooth muscle cells. sigmaaldrich.com The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). plos.orgnih.govyoutube.com

Elevated cGMP levels, in turn, activate cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. nih.govyoutube.com This cascade of events ultimately results in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. nih.gov The vasorelaxant effect of SNAP has been demonstrated in various vascular beds, including isolated bovine coronary artery rings. sigmaaldrich.com While the NO-cGMP pathway is considered the primary mechanism, some studies suggest that cGMP-independent mechanisms may also contribute to the vasorelaxant effects of NO donors like SNAP. elsevierpure.com

Antiplatelet and Antithrombotic Activities

S-Nitroso-N-acetylpenicillamine exhibits potent antiplatelet and antithrombotic properties, primarily by inhibiting platelet activation, adhesion, and aggregation. nih.gov The release of nitric oxide from SNAP plays a crucial role in these effects. nih.gov NO activates guanylyl cyclase in platelets, leading to increased cGMP levels, which in turn inhibits various signaling pathways involved in platelet activation. acs.org

The decomposition of SNAP, and thus the release of NO, can be accelerated by metal ion catalysis. nih.gov This is a key difference compared to other S-nitrosothiols like S-nitrosoglutathione (GSNO), whose NO release is more dependent on transnitrosation or enzymatic cleavage. nih.gov In vivo studies have provided compelling evidence for the antithrombotic efficacy of SNAP. Catheters impregnated with SNAP have been shown to significantly reduce thrombus formation in rabbit models. acs.orgacs.org For instance, after 7 hours of implantation in the jugular veins of rabbits, SNAP-impregnated catheters showed a 96% reduction in thrombus area compared to control catheters. acs.org

Table 2: In Vivo Antithrombotic Effect of SNAP-Impregnated Catheters in a Rabbit Model

Catheter TypeMean Thrombus Area (cm²/catheter)Percentage Reduction in Thrombus Area
Control (CarboSil)0.84 ± 0.19-
SNAP-impregnated (CarboSil)0.03 ± 0.0196%

These findings highlight the potential of SNAP-releasing materials in the development of more biocompatible medical devices that come into contact with blood. nih.govnih.gov

Endothelial Cell Function and Protective Mechanisms

S-Nitroso-N-acetylpenicillamine (SNAP) exerts significant effects on endothelial cells, primarily through its function as a nitric oxide (NO) donor. NO is a critical signaling molecule in the vasculature, and SNAP mimics its endogenous actions, leading to vasodilation and protective effects. alzforum.org Research has demonstrated that SNAP is a potent vasodilator, inducing the relaxation of isolated bovine coronary artery rings. nih.govfapesp.br This vasorelaxation is a hallmark of NO-mediated signaling in the endothelium.

SNAP's protective mechanisms extend to modulating the interaction between blood cells and the endothelium. It has been shown to be a powerful inhibitor of neutrophil-endothelial interaction. nih.gov In experimental models using cat coronary artery rings, SNAP significantly inhibited the adherence of activated polymorphonuclear (PMN) leukocytes to the endothelium. nih.gov Furthermore, it prevented the endothelial dysfunction and vasocontraction induced by these activated immune cells. nih.gov This anti-inflammatory effect at the endothelial level is crucial, as the adhesion of leukocytes is a key step in the pathogenesis of various inflammatory diseases and ischemia-reperfusion injury. nih.gov

The compound's protective role is also evident in its ability to improve endothelial function following ischemic events. In a porcine model of myocardial ischemia-reperfusion, intracoronary administration of SNAP not only reduced the area of tissue death but also improved the endothelium-dependent dilatation of coronary microvasculature. neurodegenerationresearch.eu

At the molecular level, the effects of SNAP are mediated through S-nitrosylation, the post-translational modification of cysteine residues in proteins. This process can alter protein function and signaling. For instance, NO can S-nitrosylate dynamin-2, which enhances its activity and promotes endocytosis in endothelial cells, a process that can protect against apoptosis induced by factors like tumor necrosis factor-alpha (TNF-α). wikipedia.org Another target is the N-ethylmaleimide-sensitive factor (NSF), where S-nitrosylation by NO inhibits the release of Weibel-Palade bodies, which contain pro-thrombotic and pro-inflammatory factors. wikipedia.org

Table 1: Effects of SNAP on Endothelial Function

Experimental Model Key Finding Reference
Cat coronary artery rings Inhibited activated neutrophil adherence to endothelium. nih.gov
Prevented neutrophil-induced endothelial dysfunction. nih.gov
Porcine model of ischemia-reperfusion Improved endothelium-dependent microvascular dilatation. neurodegenerationresearch.eu
Cultured endothelial cells S-nitrosylation of dynamin-2 enhances endocytosis. wikipedia.org
Cultured endothelial cells S-nitrosylation of NSF inhibits Weibel-Palade body release. wikipedia.org

Effects on Myocardial Injury and Cardiac Performance in Experimental Models

S-Nitroso-N-acetylpenicillamine has been extensively studied for its cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury. As a nitric oxide donor, SNAP can mitigate the damage that occurs when blood flow is restored to ischemic heart tissue.

In a porcine model where the left anterior descending coronary artery was ligated, SNAP administration before reperfusion led to a significant reduction in infarct size compared to the control group. neurodegenerationresearch.eu This protective effect was associated with a decrease in the accumulation of neutrophils in the ischemic tissue, as indicated by lower myeloperoxidase activity. neurodegenerationresearch.eu This suggests that SNAP's cardioprotective action is, in part, mediated by its anti-inflammatory properties.

The concept of S-nitrosothiols, like SNAP, being cardioprotective is supported by multiple lines of evidence. biotium.com The mechanism is believed to involve the S-nitrosylation of key mitochondrial proteins. biotium.com Targets of S-nitrosylation in cardiac mitochondria include components of the electron transport chain and the mitochondrial permeability transition pore, which are crucial in cell survival and death pathways. biotium.com Specifically, studies have pointed to the S-nitrosylation of proteins in mitochondrial complexes III and V as being associated with cardioprotection. biotium.com

The direct effects of NO donors like SNAP on myocardial contractility have been a subject of investigation, with some reports showing context-dependent effects. For instance, in isolated rat and cat papillary muscles, SNAP did not exert a negative inotropic (contractile force) effect at physiological concentrations unless high levels of norepinephrine (B1679862) were also present. nih.gov In experimental models of heart failure, alterations in the localization of neuronal nitric oxide synthase (nNOS1) play a role in regulating contractility and the heart's response to adrenergic stimulation. While not directly testing SNAP, this research highlights the complex role of NO signaling in cardiac performance, where excessive NO can blunt the contractile response.

Table 2: Cardioprotective Effects of SNAP in Experimental Models

Experimental Model Effect of SNAP Administration Associated Mechanism Reference
Porcine myocardial ischemia-reperfusion Reduced infarct size Attenuated neutrophil accumulation neurodegenerationresearch.eu
General cardiac ischemia models Cardioprotection S-nitrosylation of mitochondrial proteins (e.g., Complex III, Complex V) biotium.com
Isolated rat/cat papillary muscles No negative inotropic effect at physiological concentrations - nih.gov

Neurobiological and Neuropharmacological Research

Neurotransmitter Release and Synaptic Modulation

S-Nitroso-N-acetylpenicillamine, through the release of nitric oxide, plays a significant role as a modulator of synaptic transmission and neurotransmitter release. NO is a diffusible messenger that can act on multiple targets to influence neuronal communication.

Research has shown that SNAP can either stimulate or inhibit the release of various neurotransmitters depending on the context and neuronal system. For example, NO donors can evoke the release of acetylcholine (B1216132) and catecholamines. In guinea-pig trachea, SNAP was found to cause small but significant increases in the electrically evoked release of acetylcholine.

Conversely, in other systems, SNAP has an inhibitory effect. In PC12 cells, treatment with SNAP led to the rapid S-nitrosylation of the protein actin and subsequently inhibited the release of dopamine (B1211576). This effect was linked to a decrease in the amount of filamentous actin beneath the cell membrane, suggesting that NO can directly regulate the cytoskeletal machinery involved in exocytosis, independent of the well-known cGMP pathway.

SNAP has also been shown to evoke the release of the inhibitory neurotransmitter GABA. This release mechanism is complex, involving both a calcium-dependent pathway and the reverse operation of a sodium-dependent carrier transport system. Furthermore, SNAP can stimulate synaptic vesicle release through a calcium-independent mechanism. This broad range of effects on different neurotransmitter systems underscores the versatile role of NO as a synaptic modulator.

Neuroprotection Against Oxidative Stress and Neuronal Injury in Dopaminergic Systems

The role of S-Nitroso-N-acetylpenicillamine in the dopaminergic system, particularly its potential for neuroprotection, is of significant interest due to the system's vulnerability to oxidative stress. The effects of SNAP can be multifaceted, demonstrating both protective and potentially damaging properties depending on the cellular environment.

In a key in vivo study, SNAP was shown to protect against neuronal injury in the rat nigrostriatal dopaminergic system. When co-infused with ferrous citrate, an iron compound that induces oxidative stress and dopamine depletion, SNAP was able to rescue the dopamine neurons from this iron-induced damage. This neuroprotective effect was attributed to SNAP's ability to scavenge reactive oxygen species and inhibit lipid peroxidation. The study contrasted SNAP with the NO donor sodium nitroprusside (SNP), which exacerbated the oxidative damage, highlighting that the chemical nature of the NO donor is critical to its biological effect.

However, the interaction of SNAP with the cellular environment is complex. In striatal microdialysis studies, the effect of SNAP on dopamine levels was influenced by the concentration used and the presence of endogenous antioxidants like ascorbic acid. At low concentrations, SNAP caused a moderate increase in dopamine, while a higher concentration led to a long-lasting decrease in both dopamine and ascorbic acid, suggesting that high levels of NO can overwhelm the local antioxidant capacity and lead to oxidative stress. Other research using cerebellar granule cells has also shown that SNAP can induce oxidative stress, characterized by the accumulation of reactive oxygen species and lipid peroxidation, ultimately leading to apoptosis.

These findings suggest that the neuroprotective versus neurotoxic potential of SNAP in dopaminergic systems is delicately balanced, likely depending on the local redox environment and the concentration of the NO donor.

Table 3: Effects of SNAP on Dopaminergic Systems and Oxidative Stress

Experimental System Condition Effect of SNAP Reference
Rat nigrostriatal dopaminergic system Ferrous citrate-induced oxidative stress Rescued dopamine depletion; inhibited lipid peroxidation.
Rat striatum (in vivo microdialysis) High concentration (1 mM) infusion Decreased dopamine and ascorbic acid dialysate concentrations.
Cultured cerebellar granule cells SNAP treatment Induced oxidative stress and apoptotic cell death.
PC12 cells SNAP treatment Inhibited dopamine release via S-nitrosylation of actin.

Implications in Models of Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's)

The research into SNAP's effects on dopaminergic neurons has direct implications for neurodegenerative disorders like Parkinson's disease, which is characterized by the progressive loss of these same neurons in the substantia nigra. The demonstrated ability of SNAP to protect dopamine neurons from iron-induced oxidative stress in animal models suggests a potential therapeutic avenue. By scavenging reactive oxygen species and activating protective signaling pathways, S-nitrosothiols like SNAP could help mitigate the neurodegenerative process.

The neuroprotective mechanisms are thought to involve not only direct antioxidant effects but also the activation of the guanylyl cyclase-cGMP pathway, which can lead to the expression of anti-apoptotic and antioxidant proteins such as Bcl-2 and thioredoxin.

Regarding Alzheimer's disease, the role of nitric oxide is complex. The pathology of Alzheimer's involves neuronal dysfunction and death, and studies have shown that there are alterations in NO signaling in the Alzheimer's brain. While direct experimental studies using SNAP in Alzheimer's models are not extensively documented in the retrieved literature, the general involvement of nitric oxide synthase and NO-mediated pathways in the disease is recognized. The potential for NO donors to modulate neurotransmission, inflammation, and cell death pathways makes this a relevant area of investigation, though the specific effects of SNAP remain to be fully elucidated in this context.

Immunological and Inflammatory Research

S-Nitroso-N-acetylpenicillamine exhibits notable anti-inflammatory properties, which are largely an extension of the known functions of nitric oxide in the immune system. NO is a key regulator of inflammation, and its delivery via SNAP has been shown to modulate inflammatory responses in various experimental settings.

A primary anti-inflammatory mechanism of SNAP is the inhibition of leukocyte adhesion to the vascular endothelium, a critical initiating step in most inflammatory responses. nih.gov By preventing neutrophils from sticking to blood vessel walls and migrating into tissues, SNAP can reduce the amplification of inflammation and subsequent tissue damage. nih.gov This has been demonstrated in models of vascular inflammation and has implications for conditions like ischemia-reperfusion injury. nih.govneurodegenerationresearch.eu

In an experimental model of acute lung injury (ALI), a condition characterized by severe lung inflammation and edema, SNAP demonstrated anti-inflammatory effects. Treatment with SNAP reduced the influx of inflammatory cells, particularly neutrophils, into the lung and decreased the concentration of pro-inflammatory markers. However, the study also noted a controversial effect on apoptosis, highlighting the complexity of NO signaling in inflammatory environments.

The antimicrobial properties of NO also contribute to its role in the immune response. NO is a natural antimicrobial agent used by cells like macrophages to combat pathogens. Materials incorporating SNAP have been developed to leverage this property, showing effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli. This demonstrates the potential for SNAP-based technologies to prevent infections associated with medical devices.

Modulation of Inflammatory Processes

S-Nitroso-N-acetylpenicillamine (SNAP) has been shown to modulate inflammatory processes, primarily by influencing the behavior of key immune cells. Research has demonstrated that SNAP can reduce the adhesion of neutrophils to type I collagen-coated surfaces. nih.gov This is a crucial initial step in the migration of neutrophils from the bloodstream into tissues during an inflammatory response. The study indicated that nitric oxide (NO) released from SNAP is an important endogenous modulator of this neutrophil adhesion. nih.gov While both SNAP and 8-Br-cGMP, a substance that mimics some of NO's effects, resulted in reduced neutrophil adhesion, they exhibited different mechanisms of action on the cellular F-actin content, suggesting the effect of SNAP on adhesion is not mediated by a cGMP-dependent regulation of F-actin levels. nih.gov Furthermore, in the context of the central nervous system, SNAP has been reported to induce a dose-dependent increase in transendothelial electrical resistance in human brain microvascular endothelial cells, suggesting a potential role in modulating the blood-brain barrier, although it did not appear to alter the expression of certain key junctional proteins. mdpi.com

Antimicrobial Efficacy Against Pathogenic Strains

S-Nitroso-N-acetylpenicillamine has demonstrated significant antimicrobial properties against a variety of pathogenic bacteria. Its efficacy often stems from the release of nitric oxide (NO), which has broad-spectrum antimicrobial activity. This has been explored in the context of medical device-associated infections.

For instance, latex urinary catheters impregnated with SNAP showed potent contact-based and diffusible antimicrobial effects against common uropathogens. nih.gov These SNAP-releasing catheters significantly reduced the viability of both adhered (biofilm) and planktonic (free-floating) bacteria compared to control catheters. nih.gov

In another approach, SNAP was covalently immobilized on titanium dioxide nanoparticles (TiNP-SNAP). These nanoparticles exhibited a concentration-dependent antimicrobial efficiency against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, silicone oil grafted with SNAP (SNAP-Si oil) and infused into silicone rubber surfaces also showed a marked reduction in viable bacteria. rsc.org The combined strategy of using a submicron-textured polymer surface with SNAP impregnation has also been shown to have a synergistic effect in reducing bacterial adhesion of Staphylococcus epidermidis and Pseudomonas aeruginosa. psu.edu

Interactive Table: Antimicrobial Efficacy of SNAP-Modified Materials

PathogenMaterial/PlatformReduction in ViabilityReference
Escherichia coliSNAP-impregnated latex urinary catheter~98.0-99.1% (adhered), 86.3-96.3% (planktonic) nih.gov
Proteus mirabilisSNAP-impregnated latex urinary catheter~98.0-99.1% (adhered), 86.3-96.3% (planktonic) nih.gov
Staphylococcus aureusSNAP-impregnated latex urinary catheter~98.0-99.1% (adhered), 86.3-96.3% (planktonic) nih.gov
Staphylococcus aureusSNAP-grafted silicone oil on silicone rubber>94% reduction (surface) rsc.org
Escherichia coliSNAP-grafted silicone oil on silicone rubber>66% reduction (surface) rsc.org
Staphylococcus aureusSNAP-conjugated titanium dioxide nanoparticles (5 mg/mL)>99.99% reduction nih.gov
Escherichia coliSNAP-conjugated titanium dioxide nanoparticles (5 mg/mL)>99.70% reduction nih.gov
Staphylococcus epidermidisSNAP-impregnated CarboSil catheters (14 days)2 log unit reduction acs.org
Pseudomonas aeruginosaSNAP-impregnated CarboSil catheters (14 days)2.5 log unit reduction acs.org

Antiviral Properties (e.g., SARS-CoV-2 replication)

The nitric oxide-donating property of S-Nitroso-N-acetylpenicillamine has been investigated for its potential antiviral effects, notably against coronaviruses. In vitro studies have shown that SNAP has a dose-dependent inhibitory effect on the replication of SARS-CoV-2, the virus responsible for COVID-19. nih.govtaylorandfrancis.com While it did not completely eliminate viral replication at the tested concentrations (200 μM and 400 μM), SNAP was able to delay or entirely prevent the virus-induced damage to cells (cytopathic effect). nih.gov The protective effect observed in the cells correlated with the level of inhibition of viral replication. nih.gov

The mechanism behind this antiviral activity involves the S-nitrosation of key viral enzymes. Research has demonstrated that the nitric oxide released from SNAP can covalently bind to and inhibit the SARS-CoV-2 3CL protease, an enzyme crucial for viral replication. nih.gov This inhibitory action is consistent with the S-nitrosation of the cysteine residue in the enzyme's active site. nih.gov An earlier study on the SARS-CoV strain Frankfurt-1 also found that SNAP greatly increased the survival rate of infected Vero E6 cells. The concentration of SNAP required to inhibit the viral cytopathic effect by 50% was determined to be 222 μM. researchgate.netnih.gov In contrast, the non-nitrosylated form, N-acetylpenicillamine (NAP), showed no anti-SARS-CoV effect, highlighting the critical role of the S-nitroso group and subsequent NO release. researchgate.netnih.gov

Respiratory System Research

Airway Smooth Muscle Proliferation and Contractility Modulation

S-Nitroso-N-acetylpenicillamine, as a nitric oxide (NO) donor, plays a role in modulating the function of airway smooth muscle. Nitric oxide is known to induce the relaxation of airway smooth muscle cells, which is a key factor in bronchodilation. nih.gov Research using mouse lung slices has shown that NO donors, such as SNAP, cause airway relaxation by decreasing the frequency of calcium (Ca2+) oscillations within the smooth muscle cells that are induced by contractile agonists. nih.gov This suggests that the primary mechanism of NO-induced relaxation is the inhibition of Ca2+ release from intracellular stores via the IP3 receptor, which in turn reduces the oscillatory frequency that drives muscle contraction. nih.gov

While NO primarily acts as a relaxant, the modulation of contractility is a complex process. In asthma, airway inflammation is often associated with hyperresponsiveness, where airways exhibit increased contraction and reduced relaxation in response to various stimuli, including bronchodilators. nih.gov The signaling pathways involving NO are central to understanding and potentially treating this hyperresponsiveness.

Regulation of RhoA/ROCK Signaling in Airway Smooth Muscle

The RhoA/Rho-kinase (ROCK) signaling pathway is a critical regulator of smooth muscle contraction. Studies have shown that S-nitrosothiols, the class of compounds to which SNAP belongs, can regulate this pathway. Specifically, S-nitrosothiols have been found to inhibit RhoA/Rho-kinase signaling through the S-nitrosylation of the RhoA protein itself. nih.gov This modification occurs on cysteine residues located in the GTP-binding domain of RhoA, which is essential for its activity. nih.gov

Inactivation of RhoA through this mechanism prevents its downstream effects, which include the phosphorylation of myosin phosphatase target subunit 1 (MYPT1) and subsequent myosin light chain phosphorylation, a key step in muscle contraction. nih.gov This inhibitory effect on the RhoA pathway by S-nitrosothiols appears to be independent of the cGMP pathway, which is another major signaling cascade activated by nitric oxide. nih.gov In the context of airway smooth muscle, depolarization with agents like high-millimolar KCl can activate Rho/ROCK signaling, leading to contraction. nih.gov Therefore, the ability of SNAP-derived NO to inhibit the RhoA/ROCK pathway represents a significant mechanism for modulating airway smooth muscle tone.

Renal System Research

Research into the effects of S-Nitroso-N-acetylpenicillamine on the renal system has identified its role in regulating ion transport in the kidney, which is fundamental to controlling salt and water balance. A study focusing on the thick ascending limb (TAL) of the nephron in mice demonstrated that SNAP inhibits a specific basolateral 10-pS chloride (Cl-) channel. plos.org The TAL is a critical segment for NaCl reabsorption, and the activity of this Cl- channel is important for this process.

The study found that SNAP inhibited the channel in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 6.6 μM. plos.org The mechanism of this inhibition involves the nitric oxide (NO) released from SNAP, which stimulates soluble guanylate cyclase to produce cyclic GMP (cGMP). This intracellular messenger then activates protein kinase G (PKG), which ultimately leads to the inhibition of the Cl- channel. plos.org This cGMP/PKG-dependent pathway was confirmed by experiments showing that the inhibitory effect of SNAP was blocked by an NO scavenger and by inhibitors of soluble guanylate cyclase and PKG. plos.org Given that increased activity of this channel has been associated with hypertension, these findings suggest that SNAP, by inhibiting the channel, could potentially act as a regulator to prevent excessive salt reabsorption. plos.org

In a separate line of investigation related to the lower urinary tract, intraurethral infusion of NO donors like SNAP in rats was found to markedly decrease urethral perfusion pressure and reduce the frequency of reflex bladder contractions, without altering the amplitude of these contractions. taylorandfrancis.com

Metabolic and Endocrine Research

S-Nitroso-N-acetylpenicillamine (SNAP) has demonstrated a dual role in modulating glucose uptake, with its effects being dependent on the concentration used. nih.gov In skeletal muscle strips from both normoglycemic and type 2 diabetic rats, lower concentrations of SNAP have been observed to enhance glucose uptake, while higher concentrations have an inhibitory effect. nih.gov

Specifically, a 1000 μM concentration of SNAP was found to significantly increase both basal and insulin-stimulated 2-deoxyglucose uptake. nih.gov This suggests that at micromolar concentrations, the nitric oxide (NO) released from SNAP can potentiate the glucose transport machinery in skeletal muscle. nih.gov

Conversely, at millimolar concentrations (10 mM and 20 mM), SNAP significantly decreased both basal and insulin-stimulated glucose uptake in a concentration-dependent manner. nih.gov This inhibitory effect was more pronounced in diabetic rats compared to their normoglycemic counterparts. nih.gov The findings highlight the complex, concentration-dependent role of NO in regulating glucose metabolism and suggest that the NO-glucose uptake mechanism could be a potential area for further investigation in the context of metabolic disorders. nih.gov In adipose tissue, NO derived from SNAP has been shown to stimulate both insulin-dependent and insulin-independent glucose uptake and oxidation. nih.gov

ConcentrationEffect on Glucose UptakeModel SystemReference
1000 μMStimulatory (Basal and Insulin-Stimulated)Skeletal muscle strips (normoglycemic and diabetic rats) nih.gov
10 mM & 20 mMInhibitory (Basal and Insulin-Stimulated)Skeletal muscle strips (normoglycemic and diabetic rats) nih.gov
<1 mMStimulatory (Insulin-Stimulated)Isolated adipocytes (normoglycemic and diabetic rats) nih.gov
10 mM & 20 mMInhibitory (Insulin-Stimulated)Isolated adipocytes (normoglycemic and diabetic rats) nih.gov

Translational Research Perspectives and Future Directions for S Nitroso N Acetylpenicillamine

Potential Biomedical Applications of S-Nitroso-N-acetylpenicillamine-Based Technologies

S-Nitroso-N-acetylpenicillamine (SNAP) is a nitric oxide (NO) donor compound that has garnered significant interest for its potential in a variety of biomedical applications. The ability of SNAP to release NO, a molecule with diverse physiological roles, underpins its therapeutic promise. This section will explore the translational research perspectives and future directions for SNAP-based technologies across several key areas.

Antithrombotic Coatings for Medical Devices and Implants

The prevention of blood clot formation, or thrombosis, on the surfaces of medical devices that come into contact with blood is a critical challenge in modern medicine. Systemic anticoagulant therapies, while standard practice, can lead to undesirable bleeding complications. nih.gov A promising alternative is the development of inherently antithrombotic medical devices.

SNAP-based technologies offer a localized approach to preventing thrombosis. By incorporating SNAP into polymer coatings for medical devices, a sustained release of nitric oxide (NO) can be achieved at the device-blood interface. acs.orgumich.eduumich.edunih.gov NO is a potent endogenous inhibitor of platelet activation and adhesion, which are key initial steps in the formation of blood clots. umich.eduumich.edunih.gov

Research has demonstrated the effectiveness of this approach. For instance, intravascular catheters made with CarboSil polymer impregnated with 15 wt% SNAP have been shown to release NO at physiological levels for at least 14 days. acs.org In a rabbit model, these SNAP-impregnated catheters exhibited a remarkable 96% reduction in thrombus area after 7 hours of implantation compared to control catheters. acs.org

The mechanism behind this sustained release involves the formation of SNAP crystals within the polymer matrix. umich.edu These crystals slowly dissolve upon contact with aqueous environments, leading to a prolonged liberation of NO. umich.edu This method has been successfully applied to various polymers, including those with low water uptake like CarboSil 20 80A, a tri-copolymer of polyurethane, poly(dimethylsiloxane), and polycarbonate. umich.edu

Furthermore, the development of composite coatings that combine SNAP with other agents, such as selenium, can enhance antithrombotic activity. nih.gov Selenium can catalyze the generation of NO from S-nitrosothiols present in the blood, providing an additional layer of protection against thrombosis. nih.gov

The potential applications for SNAP-based antithrombotic coatings are vast and include:

Intravascular catheters acs.org

Stents nih.govpcimag.comaist.go.jp

Orthopedic implants exponent.com

Other blood-contacting medical devices nih.gov

Interactive Data Table: Antithrombotic Efficacy of SNAP-Coated Medical Devices

Device/Material SNAP Concentration Key Finding Reference
CarboSil Intravascular Catheters15 wt%96% reduction in thrombus area in a rabbit model. acs.org
CarboSil 20 80A Polymer3.4-4.0 wt% (soluble)Sustained NO release due to slow dissolution of SNAP crystals. umich.edu
SNAP-Se-1 Polymer CompositeNot specified85.5% reduction in platelet adhesion compared to controls. nih.gov

Antimicrobial Surfaces for Healthcare Environments

Healthcare-associated infections (HAIs) pose a significant threat to patient safety, with contaminated environmental surfaces being a major source of pathogen transmission. rsc.orgnih.gov The emergence of antibiotic-resistant bacteria further complicates the treatment of these infections. rsc.org S-Nitroso-N-acetylpenicillamine (SNAP) offers a promising non-antibiotic approach to creating antimicrobial surfaces.

The antimicrobial activity of SNAP stems from the release of nitric oxide (NO), a molecule that serves as a natural antimicrobial agent in the body's immune system. umich.eduumich.edunih.gov By incorporating SNAP into various materials, surfaces can be rendered actively hostile to a broad spectrum of pathogens.

Several studies have demonstrated the potent antimicrobial effects of SNAP-releasing materials:

Silicone-based materials: A SNAP-grafted silicone oil (SNAP–Si oil) infused into medical-grade silicone rubber surfaces showed a significant reduction in viable Escherichia coli (over 66%) and Staphylococcus aureus (over 94%) within 3 hours. rsc.org

Polymer composites: A dual-functioning polymer combining SNAP with a submicron-textured surface exhibited a synergistic effect in reducing the adhesion of Staphylococcus epidermidis and Pseudomonas aeruginosa. psu.edudeepdyve.com

Latex urinary catheters: SNAP-impregnated latex catheters demonstrated impressive antimicrobial efficacy, reducing the viability of adhered E. coli, Proteus mirabilis, and S. aureus by approximately 98.0% to 99.1%. nih.gov These catheters also outperformed commercial silver-coated catheters in reducing adhered E. coli. nih.gov

Polymers with selenium: A layered SNAP-doped polymer with a selenium interface showed broad-spectrum antibacterial efficacy against S. aureus, E. coli, S. epidermidis, and P. aeruginosa. nih.gov

The mechanism of NO release from these materials is often designed for sustained action. For example, SNAP-impregnated CarboSil can release NO for up to 38 days. psu.edudeepdyve.com Importantly, studies have shown that these SNAP-releasing surfaces can be non-cytotoxic to mammalian cells, indicating their potential for safe use in healthcare settings. nih.govnih.gov

The development of SNAP-based antimicrobial surfaces represents a proactive strategy to combat HAIs by reducing the initial microbial load on high-touch surfaces and medical devices, thereby minimizing the risk of transmission and infection. rsc.orgnih.gov

Interactive Data Table: Antimicrobial Efficacy of SNAP-Releasing Surfaces

Material Pathogen(s) Tested Key Finding Reference
SNAP-infused Silicone RubberE. coli, S. aureus>66% reduction in E. coli, >94% reduction in S. aureus after 3 hours. rsc.org
SNAP-impregnated CarboSil Polymer with Submicron TextureS. epidermidis, P. aeruginosaSynergistic reduction in bacterial adhesion. psu.edudeepdyve.com
SNAP-impregnated Latex Urinary CathetersE. coli, P. mirabilis, S. aureus98.0–99.1% reduction in adhered bacteria. nih.gov
SNAP-doped Polymer with Selenium InterfaceS. aureus, E. coli, S. epidermidis, P. aeruginosaSignificant antibacterial efficacy against all tested pathogens. nih.gov

Therapeutic Strategies for Cardiovascular Disorders

S-Nitroso-N-acetylpenicillamine (SNAP) holds significant promise in the development of therapeutic strategies for a range of cardiovascular disorders. This potential stems from the multifaceted roles of its released nitric oxide (NO) in the cardiovascular system. NO is a critical signaling molecule involved in vasodilation, regulation of endothelial function, and inhibition of platelet aggregation. nih.govnih.govmdpi.com

Research has explored the application of SNAP and other NO donors in various cardiovascular contexts:

Hypertension: NO donors like sodium nitroprusside (SNP) are known for their ability to rapidly reduce blood pressure, making them useful in treating hypertensive crises. nih.gov While chronic use of some NO donors can be limited by tolerance issues, the development of novel delivery systems for compounds like SNAP could offer more sustained and controlled blood pressure regulation.

Ischemia-Reperfusion Injury: Studies have shown that the synergistic release of hydrogen sulfide (B99878) (H₂S) and NO can provide an additive cardioprotective effect during reperfusion after a period of ischemia. nih.gov This suggests that co-administration or hybrid molecules releasing both gasotransmitters could be a valuable therapeutic approach.

Atherosclerosis and Myocardial Infarction: NO has anti-atherosclerotic properties, and NO donors have been investigated for their potential to prevent and treat conditions like myocardial infarction. nih.gov For instance, the NO donor LA419 has demonstrated anti-ischemic, anti-thrombotic, and anti-atherosclerotic effects. nih.gov

Heart Failure: Recent research has highlighted the potential of drugs that enhance cGMP signaling, a downstream effect of NO, in treating heart failure. nih.gov For example, vericiguat (B611664) has shown efficacy in reducing cardiovascular death and hospitalization in high-risk heart failure patients. nih.gov

The development of advanced drug delivery platforms is crucial for harnessing the full therapeutic potential of SNAP in cardiovascular disease. These platforms could include nanoparticles or polymer-based systems designed for targeted and controlled release of NO, thereby maximizing its beneficial effects while minimizing potential side effects.

Interactive Data Table: Research Findings on SNAP and NO Donors in Cardiovascular Disease

Cardiovascular Condition NO Donor/Strategy Key Finding Reference
HypertensionSodium Nitroprusside (SNP)Rapid reduction in blood pressure. nih.gov
Ischemia-Reperfusion InjuryNaHS and SNAPAdditive cardioprotective effect. nih.gov
Atherosclerosis/Myocardial InfarctionLA419Anti-ischemic, anti-thrombotic, and anti-atherosclerotic effects. nih.gov
Heart FailureVericiguat (sGC stimulator)Reduced incidence of cardiovascular death or hospitalization. nih.gov

Neuroprotective Interventions and Neurodegenerative Disease Management

The potential of S-Nitroso-N-acetylpenicillamine (SNAP) and related concepts in the field of neuroprotection and neurodegenerative disease management is an emerging area of research. The term "SNAP" in this context can also refer to "Suspected Non-Alzheimer's Disease Pathophysiology," a biomarker-based concept for individuals with normal amyloid markers but abnormal markers of neuronal injury. neurodegenerationresearch.eunih.gov This highlights the complexity of neurodegenerative diseases and the need for diverse therapeutic and diagnostic approaches.

While research directly linking the chemical compound SNAP to the treatment of the biomarker-defined SNAP condition is still in its early stages, the neuroprotective properties of nitric oxide (NO) released from donors like S-Nitroso-N-acetylpenicillamine are being investigated. NO plays a complex role in the central nervous system, and its dysregulation is implicated in various neurological disorders.

One area of interest is the potential for NO-based therapies to mitigate neuronal damage. For instance, in the context of traumatic shock, which can have neurological consequences, the administration of S-Nitroso-N-acetylpenicillamine has been shown to provide significant protection by preserving vascular endothelial integrity and reducing microvascular leakiness. nih.gov

Furthermore, there is a growing understanding of the link between systemic health and brain health. For example, participation in the Supplemental Nutrition Assistance Program (SNAP), which aims to improve nutrition, has been associated with slower memory decline in older adults. practicalneurology.comcolumbia.edu This suggests that addressing metabolic and nutritional factors can have a positive impact on cognitive function and may indirectly relate to the management of neurodegenerative conditions.

The concept of "Suspected Non-Alzheimer's Disease Pathophysiology" (SNAP) underscores the heterogeneity of cognitive impairment. neurodegenerationresearch.eunih.gov A significant portion of individuals with mild cognitive impairment may fall into this category, indicating that their cognitive decline may be driven by factors other than Alzheimer's-related amyloid pathology. neurodegenerationresearch.eu Research into this area aims to identify the underlying causes of this neuronal injury, which could include vascular issues, inflammation, or other neurodegenerative processes. neurodegenerationresearch.eu

Future research will likely focus on:

Elucidating the precise mechanisms by which NO donors like S-Nitroso-N-acetylpenicillamine might exert neuroprotective effects.

Investigating the potential of these compounds to modulate neuroinflammation and oxidative stress, which are common features of neurodegenerative diseases.

Developing targeted delivery systems to ensure that therapeutic concentrations of NO can be delivered to the brain without causing systemic side effects.

Interactive Data Table: Research Perspectives on SNAP in Neuroprotection and Neurodegeneration

Research Area Key Concept/Finding Implication Reference
Traumatic ShockS-Nitroso-N-acetylpenicillamine administration preserved vascular endothelial integrity.Potential for neuroprotection in acute injury settings. nih.gov
Cognitive DeclineParticipation in the Supplemental Nutrition Assistance Program (SNAP) linked to slower memory decline.Highlights the importance of systemic health in brain health. practicalneurology.comcolumbia.edu
Neurodegenerative Disease Biomarkers"Suspected Non-Alzheimer's Disease Pathophysiology" (SNAP) identifies a subgroup with non-amyloid neuronal injury.Emphasizes the need for personalized approaches to diagnosis and treatment of cognitive impairment. neurodegenerationresearch.eunih.gov

Anti-inflammatory and Immunomodulatory Approaches

S-Nitroso-N-acetylpenicillamine (SNAP) and its release of nitric oxide (NO) present a promising avenue for anti-inflammatory and immunomodulatory therapies. NO is a key signaling molecule in the immune system, and its effects can be either pro-inflammatory or anti-inflammatory depending on its concentration and the cellular context. nih.govdovepress.com

The immunomodulatory properties of NO are particularly relevant in the context of medical implants and chronic inflammatory conditions. When a foreign material is implanted in the body, it can trigger an inflammatory response that can lead to device failure. By releasing NO, SNAP-coated devices can help to modulate this response, promoting better integration with the surrounding tissue.

Research has shown that NO can influence the behavior of various immune cells:

Macrophages: NO released by macrophages acts as a natural antimicrobial agent. umich.edu In inflammatory diseases, the expression of inducible nitric oxide synthase (iNOS) in activated M1 macrophages increases, leading to higher NO production. dovepress.com

Neutrophils: In studies of traumatic shock, SNAP has been shown to inhibit neutrophil-endothelial interaction, thereby reducing inflammation and tissue damage. nih.gov

The anti-inflammatory effects of NO are also being explored in the context of viral infections. For example, in vitro data has shown that SNAP can inhibit the replication of the SARS-CoV-2 virus. taylorandfrancis.com This suggests that NO-based therapies could have a role in mitigating the inflammatory complications associated with certain viral illnesses.

Furthermore, the development of synthetic nano-engineered antimicrobial polymers (SNAPs) that mimic the action of antimicrobial peptides (AMPs) offers another approach to immunomodulation. nih.gov These SNAPs can be designed to have improved stability and reduced cytotoxicity compared to natural AMPs, making them attractive candidates for therapeutic use. nih.gov

Future research in this area will likely focus on:

Optimizing the release kinetics of NO from SNAP-based materials to achieve the desired anti-inflammatory or immunomodulatory effect.

Investigating the synergistic effects of combining SNAP with other anti-inflammatory agents.

Developing targeted delivery systems to deliver NO to specific sites of inflammation.

Interactive Data Table: Research on Anti-inflammatory and Immunomodulatory Effects of SNAP/NO

Context Key Finding Mechanism/Implication Reference
Traumatic ShockSNAP inhibited neutrophil-endothelial interaction.Reduced inflammation and tissue damage. nih.gov
Viral Infection (SARS-CoV-2)SNAP dose-dependently inhibited viral replication in vitro.Potential for mitigating inflammatory complications of viral illnesses. taylorandfrancis.com
Medical ImplantsNO released from SNAP can modulate the inflammatory response to foreign materials.Improved biocompatibility and device integration. nih.gov
Immune Cell ModulationNO produced by macrophages has antimicrobial effects.Harnessing the body's natural defense mechanisms. umich.edudovepress.com

Tissue Repair and Wound Healing Enhancements

The application of S-Nitroso-N-acetylpenicillamine (SNAP) and the localized delivery of nitric oxide (NO) hold significant potential for enhancing tissue repair and accelerating wound healing. nih.gov NO is an endogenous regulator of several key processes in wound healing, including inflammation, angiogenesis (the formation of new blood vessels), and antimicrobial action. nih.govnih.gov

Impaired wound healing is a major clinical challenge, particularly in patients with conditions like diabetes. nih.govnih.gov NO-based therapies offer a promising approach to address the underlying pathological mechanisms that hinder the healing process in these patients.

Research has demonstrated the beneficial effects of NO in various aspects of wound healing:

Inflammation and Cell Migration: NO can promote the infiltration of inflammatory cells, such as macrophages, to the wound site, which is a crucial early step in the healing cascade. nih.gov It can also enhance the migration of fibroblasts, the cells responsible for producing the collagen matrix that forms new tissue. nih.gov

Angiogenesis and Vascularization: NO promotes the formation of new blood vessels, which is essential for supplying oxygen and nutrients to the healing tissue. nih.gov This increased vascularization can lead to greater tissue oxygenation and improved healing outcomes. nih.gov

Collagen Deposition: Studies have shown that NO treatment can lead to increased collagen content in wounds, which contributes to the strength and integrity of the repaired tissue. nih.gov

Antimicrobial Effects: The antimicrobial properties of NO can help to prevent or treat infections in wounds, which are a common complication that can delay healing. nih.gov

Various methods for delivering NO to wounds are being explored, including the use of NO-releasing nanoparticles and nanofibers. For example, SNAP has been covalently attached to gelatin nanofibers, allowing for a tunable release of NO upon exposure to light. nih.gov This approach has shown increased antibacterial activity in vitro. nih.gov

Another approach involves the use of negative pressure wound therapy (NPWT), which can be used in conjunction with other treatments to prepare the wound bed for healing. nih.govnih.gov The SNaP™ Wound Care System is a portable NPWT device that has been shown to be effective in treating chronic diabetic ulcers. nih.govnih.gov

The development of advanced wound dressings that incorporate NO donors like SNAP could provide a sustained and controlled release of NO, thereby optimizing the healing environment and promoting faster and more effective tissue repair.

Interactive Data Table: Research Findings on NO in Wound Healing

Aspect of Wound Healing Effect of NO Mechanism/Benefit Reference
InflammationPromotes infiltration of inflammatory cells (e.g., macrophages).Initiates the healing cascade. nih.gov
Cell MigrationEnhances fibroblast migration.Facilitates the formation of new tissue. nih.gov
AngiogenesisPromotes the formation of new blood vessels.Increases tissue oxygenation and nutrient supply. nih.gov
Collagen DepositionIncreases collagen content in wounds.Enhances the strength of the repaired tissue. nih.gov
Antimicrobial ActionKills or inhibits the growth of bacteria.Prevents and treats wound infections. nih.gov

Emerging Research Areas and Challenges

The therapeutic potential of S-Nitroso-N-acetylpenicillamine (SNAP) as a nitric oxide (NO) donor has spurred a wide range of research. However, translating its promising preclinical findings into clinical applications presents several challenges and opens up new avenues for investigation. Key emerging research areas are focused on refining its delivery, understanding its complex biological interactions, and overcoming the hurdles to its widespread clinical use.

The biological effects of nitric oxide are highly dependent on its concentration, with different physiological processes requiring varying levels of NO. For instance, picomolar concentrations of NO can promote angiogenesis, while micromolar concentrations are necessary to inhibit tumor cell growth. nih.gov This dose-dependence necessitates the development of delivery systems that can be precisely tuned to release NO at a specific rate and duration tailored to the therapeutic need.

Current research focuses on optimizing the release of NO from SNAP-incorporated biomaterials to match the physiological flux of NO from healthy vascular endothelium, which is estimated to be in the range of 0.5–4 × 10⁻¹⁰ mol·cm⁻²·min⁻¹. mdpi.comnih.gov Strategies to achieve this include:

Catalytic Release: Incorporating catalysts like copper nanoparticles (Cu-NPs) into polymer composites containing SNAP allows for tunable NO release. nih.gov The concentration of Cu-NPs can be varied to control the rate of NO generation, thereby tailoring the therapeutic effect. nih.gov

Photoinitiation: The release of NO from SNAP can be controlled by exposure to light, offering a method for on-demand delivery. mdpi.com This approach is particularly useful for external applications where light can be easily administered.

Polymer Matrix Modification: The properties of the polymer matrix in which SNAP is embedded can influence the NO release profile. Researchers are exploring different polymers and modification techniques, such as covalent attachment of SNAP to the polymer backbone, to achieve sustained and controlled release. mdpi.comnih.gov For example, covalently attaching SNAP to polydimethylsiloxane (B3030410) (PDMS) has been shown to provide sustained NO release for over 125 days. nih.gov

These approaches allow for the development of "smart" biomaterials that can release NO in a controlled manner, matching the specific requirements of the targeted physiological system.

To maximize the therapeutic efficacy of SNAP and minimize potential off-target effects, the development of advanced targeted delivery systems is crucial. These systems aim to deliver SNAP specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

Emerging strategies in this area include:

Nanoparticle-based carriers: Encapsulating SNAP within nanoparticles can improve its stability, solubility, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues.

Hydrogels: SNAP can be incorporated into hydrogels, which can be designed to release the drug in response to specific stimuli, such as changes in pH or temperature, often found in diseased tissues. nih.govresearchgate.net

Polymer-drug conjugates: Covalently linking SNAP to polymers can create long-circulating drug delivery systems with controlled release properties. mdpi.com

These advanced delivery systems hold the promise of enhancing the therapeutic index of SNAP by ensuring that the NO donor reaches its intended target at the required concentration.

The biological effects of SNAP are mediated through the release of NO, which can interact with a multitude of cellular components and signaling pathways. A deeper understanding of these complex molecular interactions and the resulting cellular cross-talk is essential for optimizing its therapeutic applications.

Key areas of investigation include:

S-nitrosylation: NO can covalently modify cysteine residues in proteins, a process known as S-nitrosylation, which can alter protein function and signaling. nih.gov Research is ongoing to identify the specific proteins targeted by SNAP-derived NO and to elucidate how this modification affects cellular processes in different disease states.

Cell-specific effects: The response to SNAP can vary significantly between different cell types. For example, SNAP has been shown to stimulate myoblast proliferation, while in other contexts, it can induce apoptosis in cancer cells. elsevierpure.comtaylorandfrancis.com Understanding the cellular context that dictates these differential responses is a key challenge.

By mapping the complex web of molecular interactions and cellular cross-talk initiated by SNAP, researchers can gain a more comprehensive understanding of its mechanism of action and identify new therapeutic opportunities.

Despite the promising preclinical data, the translation of SNAP-based therapies into the clinic has been slow. nih.gov Several barriers need to be addressed to facilitate this transition.

Biocompatibility and Stability: While SNAP itself is a small molecule, its incorporation into delivery systems like polymers must not compromise the biocompatibility of the material. nih.govnih.gov Furthermore, the stability of SNAP within these systems under various storage and physiological conditions is a critical factor for ensuring consistent and reliable NO release. nih.gov Studies have shown that SNAP-doped polymers can retain a significant portion of their active content after months of storage and sterilization, which is a positive indicator for their clinical potential. nih.govnih.gov

Scalability and Manufacturing: The development of scalable and cost-effective manufacturing processes for SNAP-releasing materials is essential for their commercial viability. acs.org This includes optimizing the synthesis of SNAP and its incorporation into various delivery platforms in a reproducible manner.

Regulatory Approval: Navigating the regulatory landscape for drug-device combination products, which is often the case for SNAP-releasing biomaterials, can be complex. Rigorous preclinical testing and well-designed clinical trials are necessary to demonstrate the safety and efficacy of these products to regulatory agencies.

Addressing these translational barriers through interdisciplinary collaboration between scientists, engineers, and clinicians will be crucial for realizing the full clinical potential of S-Nitroso-N-acetylpenicillamine.

Combining SNAP with other therapeutic agents offers a promising strategy to enhance its efficacy and address complex diseases with multifactorial pathologies. The investigation of such synergistic effects is an emerging area of research.

Potential combination therapies include:

Antimicrobial agents: The antimicrobial properties of NO can be complemented by traditional antibiotics, potentially overcoming antibiotic resistance and reducing the required dose of each agent. nih.gov Copper ions, which can catalyze NO release from SNAP, also possess inherent antibacterial properties, leading to a synergistic effect. nih.gov

Anti-inflammatory drugs: In inflammatory conditions, combining SNAP with anti-inflammatory drugs could provide a dual benefit by modulating the inflammatory response and improving blood flow through NO-mediated vasodilation.

Anti-cancer therapies: In oncology, SNAP could be used in conjunction with chemotherapy or radiation to sensitize tumor cells to treatment and reduce side effects. nih.gov

Anti-platelet agents: For cardiovascular applications, combining SNAP with other anti-platelet drugs could lead to more effective prevention of thrombosis. nih.gov

By exploring these synergistic combinations, researchers may be able to develop more potent and targeted therapies for a wide range of diseases.

Q & A

Q. Key Steps :

  • Acidic environment ensures optimal nitrosation.
  • Cooling minimizes thermal decomposition.
  • Dark storage preserves stability.

How can researchers ensure SNAP stability under common laboratory conditions?

Basic Research Question
SNAP’s stability is pH-, temperature-, and light-dependent. Comparative studies show SNAP degrades faster than S-nitrosoglutathione (GSNO) in aqueous solutions (t₁/₂ = ~4–6 hours at 37°C, pH 7.4). To enhance stability:

  • Store solid SNAP at -20°C in amber vials.
  • Prepare solutions fresh in deoxygenated buffers (e.g., PBS with 10 μM EDTA).
  • Avoid exposure to UV light and transition metals (e.g., Cu²⁺) that catalyze decomposition .

Q. Stability Comparison :

ConditionSNAP Half-LifeGSNO Half-Life
pH 7.4, 37°C4–6 hours8–12 hours
pH 5.0, 25°C24–48 hours48–72 hours

What methodologies enable controlled NO release kinetics from SNAP in biomedical applications?

Advanced Research Question
Controlled NO release is achieved by embedding SNAP in polymer matrices or combining it with catalytic nanoparticles. For example:

  • Polymer Composites : Incorporating 10 wt% SNAP into Carbosil polymer yields a baseline NO flux of 1.32 × 10⁻¹⁰ mol·min⁻¹·cm⁻². Adding 5 wt% copper nanoparticles (Cu-NPs) increases flux to 11.7 × 10⁻¹⁰ mol·min⁻¹·cm⁻² via Cu²⁺-mediated SNAP decomposition .
  • Covalent Attachment : Covalently binding SNAP to polyacrylonitrile (PAN) fibers reduces leaching, extending NO release to >7 days .

Q. Design Considerations :

  • Nanoparticle concentration tunes release rates.
  • Polymer hydrophobicity affects SNAP retention.

What mechanisms underlie SNAP-induced dopamine release in neuronal studies?

Advanced Research Question
SNAP triggers vesicular dopamine (DA) release via calcium-dependent mechanisms and ionotropic glutamate receptor activation. Key findings:

  • Calcium Sensitivity : Reserpine pretreatment (depletes vesicular DA) abolishes SNAP’s effect, implicating vesicular release .
  • Glutamate Receptors : NMDA and AMPA/kainate receptor antagonists (e.g., MK-801, DNQX) block DA release, suggesting NO modulates glutamatergic signaling .

Q. Mechanistic Pathway :

SNAP → NO release → Glutamate receptor activation → Ca²⁺ influx → Vesicular DA exocytosis  

How does SNAP derivatization alter biomaterial properties for tissue engineering?

Advanced Research Question
Covalent SNAP derivatization of fibrin hydrogels enhances antimicrobial activity while maintaining biocompatibility:

  • NO Release : Prolonged NO flux (>72 hours) reduces bacterial adhesion (e.g., 2-log reduction in S. aureus) .
  • Material Properties : Derivatization increases hydrophobicity and elastic modulus (e.g., 1.5-fold increase in fibrin stiffness) without cytotoxic effects on fibroblasts .

Q. Applications :

  • Antimicrobial wound dressings.
  • Proliferative scaffolds for cell culture.

How can conflicting data on SNAP’s therapeutic efficacy be resolved?

Advanced Research Question
Discrepancies arise from dose-dependent NO effects and model-specific variables. Examples:

  • Positive Outcomes : SNAP (5 µg·kg⁻¹·h⁻¹) improves survival in hemorrhagic shock by reversing vascular hyporeactivity to norepinephrine .
  • Negative Outcomes : Inhaled NO fails to reduce viral load in influenza-infected mice due to insufficient local concentrations .

Q. Resolution Strategies :

  • Standardize dosing (e.g., physiologically relevant NO flux: 0.5–4 × 10⁻¹⁰ mol·min⁻¹·cm⁻²).
  • Validate mechanisms across models (e.g., in vitro vs. in vivo).

What analytical methods validate SNAP-derived NO release in experimental systems?

Basic Research Question

  • Griess Assay : Quantifies nitrite (NO₂⁻) accumulation spectrophotometrically (λ = 540 nm) .
  • Chemiluminescence : Directly measures gaseous NO using ozone-based detectors.
  • Electrochemical Sensors : Real-time monitoring with NO-specific probes (e.g., ISO-NOP).

Q. Considerations :

  • Avoid interference from ascorbate or thiols in colorimetric assays.
  • Calibrate sensors with SNAP standards.

How is SNAP used to study NO signaling in endometrial cell models?

Basic Research Question
In endometrial studies (e.g., Ishikawa cells), SNAP upregulates integrin β3 expression dose-dependently (0–2000 µM, 48 hours), mimicking NO’s role in endometrial receptivity. Methodology:

  • Culture cells with SNAP in CO₂ incubators (37°C, 5% CO₂).
  • Quantify mRNA via RT-PCR (normalized to GAPDH) .

Q. Applications :

  • Investigating NO’s role in implantation.
  • Screening for receptivity biomarkers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.